N-(2-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
“N-(2-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide” is a derivative of thiazolopyrimidine . Thiazolopyrimidines are a class of heterocyclic compounds that have been found to exhibit a wide range of biological activities, such as anti-inflammatory, antihypertensive, psychopharmacological, antimicrobial, antibacterial, and antitumor .
Synthesis Analysis
Thiazolopyrimidines can be synthesized using a one-pot catalyst-free procedure at room temperature by the reaction of dibenzoylacetylene and triazole derivatives . The synthesis of these compounds has been implemented with excellent yields .Molecular Structure Analysis
The molecular structure of thiazolopyrimidines can be characterized using various spectroscopy techniques, including FTIR, Mass, 1H-NMR, and 13C-NMR . The position of the fluorine atom on the pyrimidine nucleus and the self-assembly of compounds with varied types of non-covalent interactions have a significant influence on crystal packing .Chemical Reactions Analysis
The chemical reactions of thiazolopyrimidines involve the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . The reactions can result in the formation of various derivatives of thiazolopyrimidines .Physical And Chemical Properties Analysis
The physical and chemical properties of thiazolopyrimidines can be analyzed using various spectroscopy techniques . The introduction of different moieties at various positions of the phenyl pendant can affect the potency of the compounds .Scientific Research Applications
- Background : Thiazolo[3,2-a]pyrimidines, especially their 2-substituted derivatives, serve as promising scaffolds for designing new anticancer drugs .
- Research Findings : Some derivatives of this compound exhibit high antitumor activity. Researchers have explored their potential as anticancer agents, particularly in inhibiting cancer cell growth and inducing apoptosis . Further studies are needed to optimize their efficacy and safety.
- Background : The thiazolo[3,2-a]pyrimidine ring system offers synthetic potential and can be modified to enhance binding to biological targets .
- Research Findings : N-(2-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide and related compounds have demonstrated moderate-to-high antibacterial activity against various bacterial strains . These findings highlight their potential as antimicrobial agents.
- Research Findings : The synthesized thiazolo[3,2-a]pyrimidine compounds exhibit antifungal activity. Researchers observed moderate-to-high antifungal effects, suggesting their potential in combating fungal infections .
- Research Findings : Some derivatives of this compound have been evaluated for antioxidant properties. While more research is needed, initial results indicate potential antioxidant activity .
- Background : The thiazolo[3,2-a]pyrimidine moiety structurally resembles purine, making it amenable to modification for drug design .
Anticancer Activity
Antibacterial Properties
Antifungal Effects
Antioxidant Evaluation
Structural Modification for Drug Design
Functionalization of Active Methylene Group
Mechanism of Action
Thiazolopyrimidines have been found to exhibit inhibitory effects against certain vital inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . This inhibitory action is attributed to their anti-inflammatory effects .
Safety and Hazards
Future Directions
Thiazolopyrimidines have shown promising results in various fields of pharmacology . Future research could focus on the development of new thiazolopyrimidines with enhanced anti-inflammatory activities and minimum toxicity . The design of analogues of biologically important compounds, replacement of a C–H bond or C–O bond with a C–F bond, and incorporation of fluorine atoms or fluorine-containing groups into heterocyclic compounds could significantly improve their pharmacological properties .
properties
IUPAC Name |
N-(2-fluorophenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN3O2S/c14-9-3-1-2-4-10(9)16-11(18)8-7-15-13-17(12(8)19)5-6-20-13/h1-7H,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSIBSTCDXPYBEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CN=C3N(C2=O)C=CS3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
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